molecular formula C25H20O5 B3656399 [6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate

[6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate

Cat. No.: B3656399
M. Wt: 400.4 g/mol
InChI Key: CXNNANOLYLWOAA-UHFFFAOYSA-N
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Description

[6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by its unique structure, which includes a chromen-4-one core with an ethyl group at the 6th position, a phenylphenoxy group at the 3rd position, and an acetate group at the 7th position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the ethyl group at the 6th position through an alkylation reaction. The phenylphenoxy group is then introduced at the 3rd position via a nucleophilic substitution reaction. Finally, the acetate group is added at the 7th position through an esterification reaction using acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The phenylphenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted chromen-4-one compounds .

Scientific Research Applications

Chemistry

In chemistry, [6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It is explored as a lead compound for the development of new pharmaceuticals targeting specific diseases such as cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of [6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar chromen-4-one core but differs in the substitution pattern and functional groups.

    Dichloroaniline: Although structurally different, dichloroaniline compounds also exhibit interesting chemical properties and are used in various industrial applications.

Uniqueness

The uniqueness of [6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate lies in its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

[6-ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-3-17-13-21-23(14-22(17)29-16(2)26)28-15-24(25(21)27)30-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNNANOLYLWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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